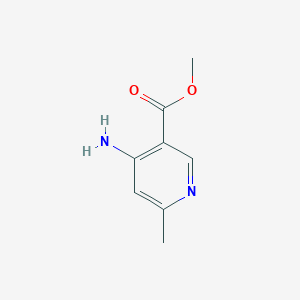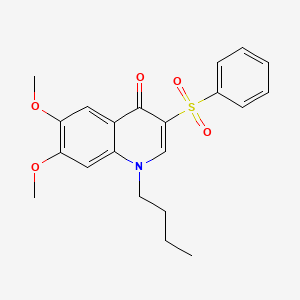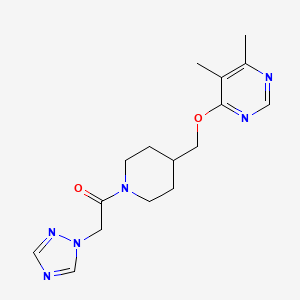
Methyl 4-amino-6-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-6-methylnicotinate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Epigenetic Modifications in Plants
Research on N6-methyladenosine (m6A) RNA methylation in plants has been a significant focus, highlighting the conserved post-transcriptional mechanism that enriches and regulates genetic information in eukaryotes. The study by Hong Yue, Xiaojun Nie, Zhaogui Yan, and S. Weining (2019) provides a comprehensive review of the plant m6A regulatory machinery, its composition, function, and evolution across the plant kingdom, offering insights into how similar methylation processes could be investigated in other contexts, including the applications of Methyl 4-amino-6-methylnicotinate in plant biology or biotechnology (Hong Yue et al., 2019).
Toxicology and Environmental Impact
The study by Natana Raquel Zuanazzi, N. C. Ghisi, and E. C. Oliveira (2020) on the toxicology of 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide provides a scientometric review that could serve as a model for analyzing the environmental and health impacts of chemicals related to this compound. Their approach to summarizing data and identifying research trends and gaps could be applied to studies on this compound, especially regarding its ecological and health implications (Natana Raquel Zuanazzi et al., 2020).
Metabolic and Nutritional Biochemistry
The work of J. Brosnan, Robin P. da Silva, and M. Brosnan (2007) on amino acids and the regulation of methyl balance in humans outlines the metabolic basis for maintaining cellular S-adenosylmethionine levels, crucial for methylation reactions in the body. Understanding these processes is vital for exploring the biochemical roles and therapeutic potential of compounds like this compound in human health (J. Brosnan et al., 2007).
Molecular Mechanisms of Action
Research into the molecular mechanisms underlying various biological processes, such as those reviewed by R. Nicoll (2003) concerning the expression mechanisms underlying long-term potentiation, can offer a foundational understanding that may inform the study of this compound's actions at the molecular level (R. Nicoll, 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
The specific targets of “Methyl 4-amino-6-methylnicotinate” are currently unknown. The compound’s structure suggests it may interact with biological systems, but without specific studies, it’s hard to identify its primary targets .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to explain its mode of action. Compounds with similar structures often interact with their targets by forming bonds and inducing conformational changes .
Result of Action
Without specific information on the compound’s targets and mode of action, it’s challenging to describe the molecular and cellular effects of its action .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .
Análisis Bioquímico
Biochemical Properties
Methyl 4-amino-6-methylnicotinate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in metabolic pathways, including those responsible for the synthesis and degradation of nicotinic acid derivatives. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby influencing their catalytic activity. For instance, it has been observed to inhibit certain enzymes, leading to alterations in metabolic flux and the accumulation of specific metabolites .
Cellular Effects
This compound exerts a range of effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, resulting in either inhibition or activation of their functions. For example, this compound has been shown to inhibit certain enzymes involved in the nicotinic acid metabolic pathway, leading to changes in the levels of nicotinic acid derivatives. Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cytotoxicity and alterations in cellular metabolism. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase and nicotinamide phosphoribosyltransferase, influencing the synthesis and degradation of nicotinic acid derivatives. These interactions can lead to changes in metabolic flux and the levels of various metabolites, highlighting the importance of this compound in regulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by various transporters, including those involved in the uptake of nicotinic acid derivatives. Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .
Propiedades
IUPAC Name |
methyl 4-amino-6-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOKIMNZYVHOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2509383.png)




![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2509394.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2509397.png)
![2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2509398.png)
![N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509399.png)
![N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2509401.png)
![2-(4-tert-butylbenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2509403.png)

